N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylbenzamide
Description
Chemical Structure: The compound is a benzamide derivative featuring a 3,5-dimethylbenzamide core linked via an ethyl spacer to a 4-methoxybenzenesulfonyl group and a thiophen-2-yl substituent. Its IUPAC name is 3,5-dimethoxy-N-[2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (CAS: 946242-23-5) .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-15-11-16(2)13-17(12-15)22(24)23-14-21(20-5-4-10-28-20)29(25,26)19-8-6-18(27-3)7-9-19/h4-13,21H,14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWFPDAXQWSPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(2-thienyl)ethylamine to form an intermediate sulfonamide. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Functional Groups :
- 3,5-Dimethoxybenzamide : Aromatic ring with methoxy groups at positions 3 and 3.
- 4-Methoxybenzenesulfonyl : Electron-withdrawing sulfonyl group with a para-methoxy substituent.
Comparison with Structurally Similar Compounds
KN-93 and KN-92: CaMKII Inhibitors
Structural Similarities :
Key Differences :
- Substituents : KN-93 contains a 4-chlorocinnamyl group and a hydroxyethyl side chain, while KN-92 lacks the hydroxyethyl group. The target compound replaces these with a thiophen-2-yl group and a 3,5-dimethylbenzamide.
- The target compound’s activity on CaMKII remains unstudied but could be hypothesized based on sulfonyl group presence.
Table 1: Comparative Data for KN-93 and Target Compound
Thiophene-Containing Quinolone Derivatives
Structural Similarities :
- Thiophen-2-yl Group: Present in both the target compound and quinolone derivatives (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones) .
Key Differences :
- Core Structure: Quinolones feature a bicyclic aromatic system with a keto group, whereas the target compound has a benzamide core.
- Bioactivity: Thiophene-quinolone hybrids exhibit antibacterial activity against multidrug-resistant Staphylococcus aureus (MIC: 2–8 µg/mL) . The target compound’s benzamide-sulfonyl-thiophene architecture may favor different targets (e.g., kinases over bacterial enzymes).
Table 2: Thiophene Derivatives Comparison
Sulfonamide-Based 1,2,4-Triazoles
Structural Similarities :
Key Differences :
- Heterocyclic Core : 1,2,4-Triazoles vs. benzamide.
- The target compound’s lack of triazole suggests divergent mechanisms.
Research Implications and Gaps
- Kinase Inhibition Potential: The 4-methoxybenzenesulfonyl group in KN-93 and the target compound warrants investigation into CaMKII or related kinase interactions .
- Thiophene Bioactivity : The unsubstituted thiophen-2-yl group may enhance CNS permeability compared to halogenated analogs, suggesting neuropharmacological applications .
- Synthetic Optimization : Modifying the ethyl spacer or methoxy positions could tune selectivity between kinase and antimicrobial targets.
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C21H21NO5S
- Molecular Weight : 431.5 g/mol
- CAS Number : 946297-47-8
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Sulfonyl Intermediate : The reaction begins with the sulfonylation of 4-methoxybenzenesulfonyl chloride with a suitable nucleophile.
- Coupling with Thiophene : The sulfonyl intermediate is then coupled with a thiophene derivative to form the desired compound.
- Final Modifications : Introduction of the 3,5-dimethylbenzamide group is achieved through acylation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The IC50 values for some related compounds ranged from 0.02 to 0.08 μmol/mL, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of receptors associated with cell signaling pathways that promote tumor growth.
- Gene Expression Alteration : There is potential for influencing gene expression related to apoptosis and cell cycle regulation.
Antioxidant Activity
In addition to its anticancer properties, this compound has shown moderate DPPH radical-scavenging activity, suggesting potential antioxidant effects. This property is crucial for protecting cells from oxidative stress, which is often linked to cancer progression and other diseases .
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of related compounds:
| Compound Name | Biological Activity | IC50 Value (μmol/mL) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.04 | |
| Compound B | Antioxidant | 100 | |
| Compound C | Antitumor | 0.06 |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Mechanistic Studies : Detailed investigations into molecular targets and pathways affected by this compound.
- Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
